molecular formula C9H8Cl3NO B11863798 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride CAS No. 1272758-06-1

5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride

Cat. No.: B11863798
CAS No.: 1272758-06-1
M. Wt: 252.5 g/mol
InChI Key: SQBOODDVTVHTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride typically involves the chlorination of quinoline derivatives followed by specific reaction conditions to introduce the desired functional groups. Common reagents include chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

    Halogenated Quinolines: Compounds with various halogen substitutions.

Uniqueness

5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride is unique due to its specific substitution pattern and potential biological activities. Its dichloro substitution may confer distinct properties compared to other quinoline derivatives.

Properties

CAS No.

1272758-06-1

Molecular Formula

C9H8Cl3NO

Molecular Weight

252.5 g/mol

IUPAC Name

5,7-dichloro-2,3-dihydro-1H-quinolin-4-one;hydrochloride

InChI

InChI=1S/C9H7Cl2NO.ClH/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13;/h3-4,12H,1-2H2;1H

InChI Key

SQBOODDVTVHTSX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.